Destruxin E1 5

V-ATPase inhibition lysosomal acidification cancer microenvironment

Destruxin E1 (CAS 79385-96-9), also designated Destruxin E1 5, is a 19-membered cyclic hexadepsipeptide belonging to the destruxin family of fungal secondary metabolites first isolated from Metarhizium anisopliae. Its core structure comprises five amino acid residues—pipecolic acid (in the E1 sub-series, replacing the proline of the E series), isoleucine, N-methyl-valine, N-methyl-alanine, and β-alanine—and an (S)-epoxide-containing α-hydroxy acid side chain.

Molecular Formula C30H49N5O8
Molecular Weight 607.7 g/mol
CAS No. 79385-96-9
Cat. No. B14438160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestruxin E1 5
CAS79385-96-9
Molecular FormulaC30H49N5O8
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C
InChIInChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38)
InChIKeyZYTHYMZQQBWDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destruxin E1 (CAS 79385-96-9): A Structurally Defined Cyclodepsipeptide V-ATPase Inhibitor for Targeted Research Procurement


Destruxin E1 (CAS 79385-96-9), also designated Destruxin E1 5, is a 19-membered cyclic hexadepsipeptide belonging to the destruxin family of fungal secondary metabolites first isolated from Metarhizium anisopliae [1]. Its core structure comprises five amino acid residues—pipecolic acid (in the E1 sub-series, replacing the proline of the E series), isoleucine, N-methyl-valine, N-methyl-alanine, and β-alanine—and an (S)-epoxide-containing α-hydroxy acid side chain [1]. Unlike the more abundant destruxin variants A and B, Destruxin E/E1 possesses the epoxide moiety that is both a key pharmacophore and a metabolic handle, conferring differential biological potency and selectivity that cannot be replicated by non-epoxide congeners [2].

Why Destruxin E1 Cannot Be Replaced by Destruxin A, B, or Other In-Class Cyclodepsipeptides for Quantitative Research


The destruxin family shares a conserved cyclic scaffold, yet minor structural variations produce order-of-magnitude differences in target engagement and cellular potency. Destruxin E/E1 is distinguished from destruxins A and B by its epoxide-containing α-hydroxy acid side chain, which is absent in both A and B [1]. This single functional group difference translates into a ≥10-fold increase in V-ATPase inhibitory activity compared to destruxin B (IC50 0.4 μM vs. ~5.4 μM) [1][2] and a >30-fold increase in antiproliferative potency against leukemic cells versus destruxins A and B [3]. Furthermore, the (S)-stereochemistry of the epoxide is critical: the (R)-diastereomer epi-destruxin E exhibits 10-fold weaker V-ATPase inhibition, demonstrating that substitution with an incorrect epoxide configuration—or with a non-epoxide destruxin—results in quantitatively and mechanistically distinct pharmacology [1].

Quantitative Differentiation Evidence: Destruxin E1 vs. Closest Analogs and In-Class Alternatives


V-ATPase Inhibition: 10-Fold Greater Potency Over epi-Destruxin E and >13-Fold Over Destruxin B

Destruxin E inhibits vacuolar-type H+-ATPase (V-ATPase) with an IC50 of 0.4 μM [1]. Its (R)-epoxide diastereomer, epi-destruxin E, exhibits 10-fold weaker V-ATPase inhibitory activity in the same assay system, directly establishing the stereochemical requirement at the epoxide chiral center [1]. Cross-study comparison with destruxin B, which lacks the epoxide moiety entirely, reveals a >13-fold difference (destruxin B V-ATPase IC50 ~5.4 μM) [2]. This positions the (S)-epoxide as the essential pharmacophore for high-affinity V-ATPase engagement.

V-ATPase inhibition lysosomal acidification cancer microenvironment

Antiproliferative Activity in Cancer Cells: Nanomolar Potency of Destruxin E vs. Micromolar Potency of Destruxins A and B

In a comprehensive comparative study across four human cancer cell lines (KB-3-1, A549, CaCo-2, HCT116), destruxin E displayed antiproliferative activity in the nanomolar range, whereas destruxins A and B were active only in the micromolar range [1]. In P388 murine leukemic cells, the minimum concentration required for 50% inhibition of cell proliferation was 0.33 μg/mL for destruxin E, compared to 11.7 μg/mL for destruxin A and 9.4 μg/mL for destruxin B—representing a 28- to 35-fold potency advantage for destruxin E [2].

cancer cell proliferation cytotoxicity colon cancer

Osteoclast Inhibition: 10- to 100-Fold Greater Potency of Destruxin E Over Destruxins A and B in Bone Resorption Assays

In a direct comparative study of destruxins A, B, and E on osteoclast-like multinucleated cells (OCLs), destruxin E displayed an ED50 of 0.02 μM for morphological changes and an MIC of 0.2 μM for osteoclast survival, compared to destruxin A (ED50 0.2 μM, MIC 20 μM) and destruxin B (ED50 0.3 μM, MIC 10 μM) [1]. For pit formation inhibition, destruxin E showed an IC50 of 10 nM, whereas destruxin B exhibited an IC50 of 0.2 μM (200 nM)—a 20-fold difference [1]. Actin ring disruption IC50 was 8 nM for destruxin E vs. 0.6 μM (600 nM) for destruxin B, representing a 75-fold potency gap [1].

osteoclast bone resorption osteoporosis actin ring

Unique Redox Mechanism: Destruxin E Selectively Disrupts Intracellular Redox Balance Unlike Destruxins A and B

The Dornetshuber-Fleiss et al. (2013) study established that while destruxins A, B, and E all inhibit PI3K/Akt signaling and induce intrinsic apoptosis, the anticancer activity of destruxin E—but not destruxins A or B—involves disturbance of the intracellular redox balance [1]. This mechanistic divergence indicates that the epoxide moiety of destruxin E confers an additional, pharmacologically distinct mode of action not shared by the non-epoxide destruxin congeners, consistent with the electrophilic nature of the epoxide functional group.

redox balance reactive oxygen species cancer mechanism PI3K/Akt

Metabolic Liability as a Selectivity Handle: EPHX2-Mediated Epoxide Hydrolysis Confers Cell-Type-Dependent Regulation of Destruxin E Activity

A 2024 study demonstrated that the epoxide moiety of destruxin E is specifically hydrolyzed by epoxide hydrolase EPHX2 to form destruxin E-diol, which is then effluxed from cells via P-gp (MDR1/ABCB1) and BCRP (ABCG2) transporters [1]. Pharmacological inhibition of EPHX2 increased intracellular destruxin E levels and enhanced V-ATPase inhibitory activity [1]. This metabolic pathway is unique to epoxide-bearing destruxins (E/E1 series) and does not apply to destruxins A or B, which lack the epoxide functional group and therefore are not substrates for EPHX2-mediated hydrolysis.

drug metabolism epoxide hydrolase EPHX2 pharmacokinetics HeLa cells

Validated Research and Industrial Application Scenarios for Destruxin E1 (CAS 79385-96-9)


V-ATPase-Targeted Cancer Microenvironment Research

Destruxin E1 is the destruxin of choice for studies investigating V-ATPase as a therapeutic target in the tumor microenvironment. With an IC50 of 0.4 μM against V-ATPase—10-fold more potent than its (R)-diastereomer epi-destruxin E and >13-fold more potent than destruxin B—it provides the validated potency required for probing lysosomal acidification, proton extrusion, and pH-dependent signaling in cancer cells [1][2]. Its nanomolar antiproliferative activity against HCT116 colon cancer cells makes it particularly suitable for colorectal cancer models, where it uniquely engages both V-ATPase inhibition and redox balance disruption [3].

Osteoporosis and Bone Resorption Drug Discovery Programs

The 20-fold greater potency of destruxin E over destruxin B in inhibiting osteoclast pit formation (IC50 10 nM vs. 200 nM), combined with a 100-fold therapeutic window over destruxin A for osteoclast survival (MIC 0.2 μM vs. 20 μM), positions Destruxin E1 as the lead destruxin scaffold for anti-resorptive drug development [4]. It inhibits bone resorption at concentrations that preserve osteoclast viability, enabling the study of morphological disruption mechanisms (actin ring, clear zone, ruffled border) without confounding cytotoxicity [4].

Structure-Activity Relationship (SAR) Studies Centered on the Epoxide Pharmacophore

For medicinal chemistry programs investigating the SAR of cyclodepsipeptide V-ATPase inhibitors, Destruxin E1 provides the benchmark (S)-epoxide stereochemistry that defines the activity cliff: inversion to (R)-epi-destruxin E results in 10-fold potency loss [1]. The 2019 parallel synthesis study further demonstrated that the epoxide group and its oxygen atom orientation are essential for inducing morphological changes in OCLs at lower concentrations, confirming the epoxide as the critical pharmacophoric element [5]. Destruxin E1 should be procured as the reference standard against which all synthetic analogs are benchmarked.

EPHX2-Dependent Prodrug Activation and Cell-Type-Selective Pharmacology Studies

The discovery that EPHX2 epoxide hydrolase converts destruxin E to its less potent diol metabolite, which is then effluxed via P-gp and BCRP, opens a unique experimental paradigm: co-administration with EPHX2 inhibitors can be used to enhance intracellular destruxin E levels and V-ATPase inhibition in a cell-type-dependent manner [6]. This metabolic liability, absent in non-epoxide destruxins A and B, makes Destruxin E1 the only destruxin suitable for studies investigating epoxide hydrolase-mediated regulation of cyclic depsipeptide pharmacology, with potential implications for tissue-selective V-ATPase targeting [6].

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